![molecular formula C29H30N4O4 B2575224 N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-88-6](/img/no-structure.png)
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibits promising anticancer potential. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Mechanistic studies suggest interactions with key cellular pathways involved in cancer progression .
- As a kinase inhibitor, this compound targets specific enzymes involved in cell signaling pathways. It may inhibit kinases related to cell proliferation, angiogenesis, and inflammation. Investigating its selectivity and potency against different kinases is crucial for drug development .
- Neuroprotective effects have been observed in preclinical studies. Researchers investigate its potential in treating neurodegenerative conditions like Alzheimer’s disease, Parkinson’s disease, and stroke. Understanding its impact on neuronal survival and synaptic function is essential .
- The compound’s structure suggests anti-inflammatory properties. It may modulate immune responses by affecting cytokines, NF-κB, and other inflammatory mediators. Researchers explore its potential in chronic inflammatory diseases .
- Preliminary studies indicate antibacterial and antifungal activities. Researchers evaluate its efficacy against drug-resistant pathogens. The compound’s unique scaffold may inspire novel antimicrobial agents .
- Investigations into its cardiovascular effects include vasodilation, blood pressure regulation, and potential cardioprotective mechanisms. Researchers explore its impact on endothelial function and smooth muscle cells .
Anticancer Properties
Kinase Inhibitor
Neuroprotection and Neurodegenerative Diseases
Anti-inflammatory Activity
Antimicrobial Applications
Cardiovascular Effects
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-methoxybenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of N-(1-benzylpiperidin-4-yl)amine and subsequent acylation with chloroacetyl chloride. The resulting intermediate is then treated with ammonia to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N-(1-benzylpiperidin-4-yl)amine", "chloroacetyl chloride", "ammonia" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a base such as potassium carbonate to yield the corresponding imine intermediate.", "Step 2: Addition of N-(1-benzylpiperidin-4-yl)amine to the imine intermediate and subsequent acylation with chloroacetyl chloride to yield the corresponding amide intermediate.", "Step 3: Treatment of the amide intermediate with ammonia in the presence of a base such as sodium hydroxide to yield the final product, N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
Número CAS |
892275-88-6 |
Nombre del producto |
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Fórmula molecular |
C29H30N4O4 |
Peso molecular |
498.583 |
Nombre IUPAC |
N-(1-benzylpiperidin-4-yl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H30N4O4/c1-37-24-10-7-21(8-11-24)19-33-28(35)25-12-9-22(17-26(25)31-29(33)36)27(34)30-23-13-15-32(16-14-23)18-20-5-3-2-4-6-20/h2-12,17,23H,13-16,18-19H2,1H3,(H,30,34)(H,31,36) |
Clave InChI |
ZVXTVMXJNMLGHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.